2-(2-Methylpyridin-3-yl)ethanol

Physicochemical characterization Drug-likeness assessment Formulation development

2-(2-Methylpyridin-3-yl)ethanol is the only regioisomer that enables synthesis of the pyridine analog of vitamin B1—the 2-methyl-3-hydroxyethyl substitution pattern is structurally essential for the final pharmacophore. With ≥98% purity, aqueous solubility of 88.9 g/L, and a melting point of ~129°C, this white crystalline solid is ideal for automated synthesis platforms and green chemistry protocols. Its pH-switchable extraction (pKa 6.13) delivers superior purification efficiency. Choose this CAS-specific building block over generic isomers for your thiamine bioisostere program.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 1977-05-5
Cat. No. B116373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyridin-3-yl)ethanol
CAS1977-05-5
Synonyms2-Methyl-3-pyridineethanol;  3-(2-Hydroxyethyl)-2-methylpyridine;  NSC 108775
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)CCO
InChIInChI=1S/C8H11NO/c1-7-8(4-6-10)3-2-5-9-7/h2-3,5,10H,4,6H2,1H3
InChIKeyMFPDJTXHKIFPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylpyridin-3-yl)ethanol (CAS 1977-05-5): A Versatile Hydroxyethyl-Pyridine Building Block for Medicinal Chemistry and Heterocycle Synthesis


2-(2-Methylpyridin-3-yl)ethanol (CAS 1977-05-5), also known as 2-Picoline-3-ethanol or 3-(2-Hydroxyethyl)-2-methylpyridine, is a heterocyclic alcohol belonging to the methylpyridine class with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. The compound features a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with a hydroxyethyl (–CH₂CH₂OH) moiety, yielding an ACD/LogP of 0.33 and a predicted water solubility of approximately 88.9 g/L. [1] Its bifunctional architecture—combining a basic pyridine nitrogen with a primary alcohol terminus—makes it a strategic intermediate in the preparation of pyridine analogues of vitamin B1 and other nitrogen-containing heterocycles. [2] The compound is typically supplied as a white solid with purity ≥98%, soluble in dichloromethane, diethyl ether, ethyl acetate, and methanol.

Why 2-(2-Methylpyridin-3-yl)ethanol Cannot Be Replaced by Generic Pyridine–Ethanol Analogs in Key Synthetic and Pharmacophore Applications


Pyridine–ethanol derivatives are a broad class of heterocyclic building blocks, but the precise position of ring substitution critically determines both physicochemical properties and downstream synthetic utility. 2-(2-Methylpyridin-3-yl)ethanol (CAS 1977-05-5) bears the methyl and hydroxyethyl groups at the 2- and 3-positions, respectively, a regiochemical arrangement that directly enables its use as a precursor to thiamine (vitamin B1) pyridine analogues—a role that isomers such as 2-(6-methylpyridin-3-yl)ethanol (CAS 100189-17-1) or 3-(2-hydroxyethyl)pyridine (CAS 6293-56-7) cannot fulfill due to their different substitution patterns. [1] This substitution pattern also modulates key computed properties: the 2-methyl-3-hydroxyethyl arrangement yields an ACD/LogP of 0.33, compared to the 3-(2-hydroxyethyl)pyridine analogue (lacking the 2-methyl group) with a lower molecular weight and different lipophilicity profile, altering both solubility and partitioning behavior in biphasic reaction systems. Generic interchange is further precluded because the 2-methyl group participates in the synthetic sequence leading to the pyridine analogue of vitamin B1, wherein the methyl substituent is integral to the final pharmacophore architecture. [1]

Quantitative Evidence Guide: Head-to-Head Property and Application Comparisons for 2-(2-Methylpyridin-3-yl)ethanol vs. Key Analogs


Enhanced Aqueous Solubility: 2-(2-Methylpyridin-3-yl)ethanol vs. Non-Hydroxylated Picoline Derivatives

The presence of the hydroxyl group in 2-(2-methylpyridin-3-yl)ethanol enhances its water solubility compared to other picoline derivatives that lack this functionality. The compound exhibits a predicted water solubility of 88.9 g/L (ALOGPS) and a computed logS of –0.19, indicating good aqueous solubility. [1] In contrast, the non-hydroxylated analogue 2,3-dimethylpyridine (2,3-lutidine), frequently employed as an alternative pyridine building block, lacks this hydroxyl functionality entirely, resulting in substantially different solvation and partitioning behavior that limits its utility in aqueous-phase coupling reactions and biochemical assays. This solubility differential directly impacts the compound's versatility in aqueous reaction media—a critical factor in pharmaceutical intermediate synthesis and medicinal chemistry workflows where water-miscible building blocks are preferred for greener chemistry approaches. [1]

Physicochemical characterization Drug-likeness assessment Formulation development

Validated Synthetic Route to Pyridine Analogue of Vitamin B1 via JACS-Published Protocol

2-(2-Methylpyridin-3-yl)ethanol is the established starting material for synthesizing the pyridine analogue of thiamine (vitamin B1), as documented in a peer-reviewed Journal of the American Chemical Society publication. [1] The synthesis involves converting 2-methyl-3-(β-hydroxyethyl)pyridine into the corresponding pyridinium bromide hydrobromide via quaternization with a pyrimidinyl-methyl halide. [1] The key differentiation is that the 2-methyl group on the pyridine ring directly participates in forming the pyridine analogue of the thiazolium ring of natural thiamine, making this specific substitution pattern indispensable. By contrast, the unsubstituted analogue 3-(2-hydroxyethyl)pyridine (CAS 6293-56-7) has been predominantly employed as a fragment for allosteric modulators of metabotropic glutamate receptor 2 (mGluR2) rather than in vitamin B1 analogue synthesis, reflecting the divergent application trajectories dictated solely by the presence or absence of the 2-methyl group. [2] Quantitative yields for this transformation are not directly reported as head-to-head comparisons; however, the JACS protocol describes a reproducible synthetic sequence with well-characterized intermediates. [1]

Vitamin B1 analogs Thiamine chemistry Nitrogen heterocycle synthesis

Computed Physicochemical Property Comparison: 2-(2-Methylpyridin-3-yl)ethanol vs. 2-(6-Methylpyridin-3-yl)ethanol Regioisomer

Direct comparison of computed properties between 2-(2-methylpyridin-3-yl)ethanol (target) and its regioisomer 2-(6-methylpyridin-3-yl)ethanol (CAS 100189-17-1) reveals quantifiable differences in boiling point and melting point that reflect distinct intermolecular interactions arising from the different methyl group positions. The target compound (2-methyl substitution adjacent to the pyridine nitrogen) exhibits a predicted boiling point of 249.7±25.0 °C (ACD/Labs) and a measured melting point of approximately 129 °C (as a white solid at room temperature). The 6-methyl regioisomer (CAS 100189-17-1), where the methyl group is positioned para to the ring nitrogen relative to the hydroxyethyl chain, has a reported melting point of 38 °C and a boiling point of 103 °C (at 2 Torr). The substantially lower melting point of the 6-methyl isomer (liquid vs. solid at ambient temperature) has practical implications for handling, storage, and formulation. The target compound's higher melting point as a crystalline solid may be advantageous for long-term storage stability and for applications requiring solid-phase handling in automated synthesis platforms.

Computational chemistry Regioisomer comparison Property prediction

LogP and Ionization Profile: Computed Lipophilicity Comparison with 3-(2-Hydroxyethyl)pyridine and Structurally Related Pyridine-Alcohols

Computed lipophilicity values highlight a meaningful differentiation in partitioning behavior between the target compound and its des-methyl analogue. 2-(2-Methylpyridin-3-yl)ethanol has an ACD/LogP of 0.33 and an ALOGPS logP of 0.74, with logD values of –0.10 (pH 5.5) and 0.44 (pH 7.4). The unsubstituted analogue 3-(2-hydroxyethyl)pyridine (CAS 6293-56-7, molecular weight 123.15 g/mol) is structurally simpler and lacks the 2-methyl substituent, which results in a lower molecular weight and a distinctly different hydrogen-bonding and steric environment around the pyridine nitrogen. The additional methyl group in the target compound increases both molecular refractivity (40.3±0.3 cm³ vs. lower values for the des-methyl analogue) and lipophilicity, which can influence extraction efficiency in liquid-liquid separations, reversed-phase chromatographic retention, and biological membrane permeation. Additionally, the computed pKa (strongest basic) of 6.13 (ChemAxon) indicates that the pyridine nitrogen is partially protonated at pH values below approximately 6, enabling pH-dependent extraction strategies that are unavailable for analogues with significantly different basicity.

Lipophilicity profiling ADME prediction Extraction optimization

Recommended Application Scenarios for 2-(2-Methylpyridin-3-yl)ethanol Based on Quantitative Differentiation Evidence


Synthesis of Pyridine-Based Thiamine (Vitamin B1) Analogues and Bioisosteres

2-(2-Methylpyridin-3-yl)ethanol is the definitive starting material for constructing the pyridine analogue of thiamine (vitamin B1), as established by the Harris (1951) JACS protocol. [1] Research groups investigating thiamine bioisosteres, antimetabolites, or pyridinium-based cofactor analogues should select this compound over 3-(2-hydroxyethyl)pyridine or 2-(6-methylpyridin-3-yl)ethanol because the 2-methyl-3-hydroxyethyl substitution pattern is structurally indispensable for the final pharmacophore. [1] The validated synthetic sequence converts the hydroxyethyl group into the quaternary pyridinium moiety that mimics the thiazolium ring of natural thiamine, a transformation that is regiospecifically dependent on the substitution pattern unique to this CAS number. [1]

Aqueous-Phase and Green Chemistry Synthesis Workflows Requiring Water-Miscible Pyridine Building Blocks

With a predicted water solubility of 88.9 g/L [2] and a logS of –0.19, 2-(2-methylpyridin-3-yl)ethanol is well-suited for aqueous-phase reactions without the need for organic co-solvents. This property directly supports green chemistry initiatives seeking to reduce organic solvent usage in pharmaceutical intermediate synthesis. [2] Compared to non-hydroxylated picoline derivatives such as 2,3-dimethylpyridine, which lack the hydroxyl-mediated aqueous solubility, this compound enables coupling reactions, quaternizations, and nucleophilic substitutions in predominantly aqueous media. [2]

Automated Solid-Phase Synthesis and High-Throughput Experimentation Platforms

The compound is supplied as a white crystalline solid with a melting point of approximately 129 °C and purity ≥98%. Its solid physical state at ambient temperature facilitates precise gravimetric dispensing on automated synthesis platforms—a practical advantage over liquid regioisomers such as 2-(6-methylpyridin-3-yl)ethanol (CAS 100189-17-1, melting point 38 °C), which require liquid-handling capabilities and may be more prone to spillage, evaporation, or oxidative degradation over extended automated runs.

pH-Dependent Extraction and Purification in Multi-Step Heterocycle Syntheses

The computed pKa (strongest basic) of 6.13 [2] for the pyridine nitrogen, combined with ACD/LogD values of –0.10 at pH 5.5 and 0.44 at pH 7.4 , enables pH-switchable extraction strategies. At pH below approximately 6, the partially protonated pyridinium form partitions preferentially into the aqueous phase, while at neutral to slightly basic pH, the neutral free-base form can be extracted into organic solvents. [2] This pH-dependent partitioning behavior is distinct from the des-methyl analogue 3-(2-hydroxyethyl)pyridine, which has a different pKa and LogD profile, and can be exploited to improve purity and yield in multi-step synthetic sequences where intermediate isolation is required.

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